Lipophilicity Differential: Methoxymethyl Versus Ethoxymethyl Piperidine Analogs
The 4-methoxymethyl substitution confers a LogP of 0.40–0.96 for the free base form [1], representing a measurable reduction in lipophilicity versus the 4-ethoxymethyl analog (predicted LogP ~1.2–1.8, ΔLogP = +0.4 to +0.8) . For the hydrochloride salt form, the reported LogP is 1.76, reflecting the salt's differential partitioning behavior . This lower lipophilicity aligns with reduced risk of hERG inhibition, CYP2D6 liability, and phospholipidosis as established in side-chain optimization studies [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | Free base LogP: 0.40 (XLogP) to 0.96 (ACD/LogP); HCl salt LogP: 1.76 |
| Comparator Or Baseline | 4-(Ethoxymethyl)piperidine: Predicted LogP ~1.2–1.8 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.8 (ethoxymethyl more lipophilic) |
| Conditions | Calculated/computed physicochemical parameters from standard prediction algorithms (ACD/Labs, XLogP) |
Why This Matters
Lower LogP reduces risk of off-target toxicities including hERG channel blockade and CYP2D6 inhibition, which are critical selection criteria for CNS-targeted and cardiovascular safety screening programs.
- [1] 4-(Methoxymethyl)piperidine, CAS 399580-55-3, XLogP: 0.4, ACD/LogP: 0.9612, PSA: 21.26 View Source
- [2] Novel triple reuptake inhibitors: low MW (<300), low aromatic ring count (1), reduced lipophilicity (C log P < 3.5) hypothesized as key factors to avoid CAD associated liabilities (CYP2D6 inhibition, hERG inhibition, phospholipidosis). Bioorg Med Chem. 2013;21(14):4218-4227 View Source
